molecular formula C12H14ClN B1281505 2-Tert-butyl-5-chloro-1H-indole CAS No. 69622-40-8

2-Tert-butyl-5-chloro-1H-indole

Cat. No.: B1281505
CAS No.: 69622-40-8
M. Wt: 207.7 g/mol
InChI Key: BPYFHRKGIPRJMY-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a tert-butyl group at the second position and a chlorine atom at the fifth position of the indole ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-chloro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylindole and chlorinating agents.

    Chlorination: The tert-butylindole undergoes chlorination at the fifth position using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination reactors and continuous purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-5-chloro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.

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Properties

IUPAC Name

2-tert-butyl-5-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYFHRKGIPRJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500582
Record name 2-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69622-40-8
Record name 2-tert-Butyl-5-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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